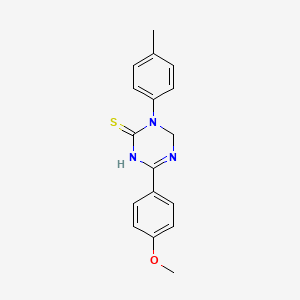
6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that features a triazine ring substituted with methoxyphenyl and tolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with p-toluidine to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired triazine-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
6-(4-methoxyphenyl)-3-(p-tolyl)-1,2,4-triazine: Similar structure but with a different triazine ring.
6-(4-methoxyphenyl)-3-(p-tolyl)-1,3,5-triazine: Lacks the thione group.
6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-one: Contains a carbonyl group instead of a thione group.
Uniqueness
The presence of the thione group in 6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione imparts unique chemical properties, such as increased reactivity towards certain reagents and potential biological activity. This distinguishes it from other similar compounds and makes it a valuable subject of study.
生物活性
The compound 6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione is a derivative of the 1,3,5-triazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings and case studies.
Antimicrobial Activity
1,3,5-Triazine derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains. For instance, a review highlighted that substituted triazines can demonstrate potent antibacterial and antifungal effects due to their ability to disrupt microbial cell functions .
Anticancer Properties
Recent studies have indicated that triazine derivatives possess anticancer properties. Specifically, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, one study reported that certain triazine derivatives had IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating promising anticancer potential .
Anti-inflammatory Effects
The anti-inflammatory properties of triazine compounds are also noteworthy. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is crucial for developing new treatments for inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Substituents : The presence of the methoxy and p-tolyl groups enhances lipophilicity and may facilitate better interaction with biological targets.
- Triazine Core : The triazine ring is essential for biological activity, as it serves as a pharmacophore for various interactions with enzymes and receptors .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various triazine derivatives found that the compound demonstrated notable inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as an alternative therapeutic agent .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, the compound was tested against several cancer cell lines. Results indicated an IC50 value of approximately 14 µM against MCF-7 cells. This finding suggests that modifications in the triazine structure can lead to enhanced anticancer activity .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
6-(4-methoxyphenyl)-3-(4-methylphenyl)-1,4-dihydro-1,3,5-triazine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-3-7-14(8-4-12)20-11-18-16(19-17(20)22)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCGMNONHUFSSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN=C(NC2=S)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














